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Compound of Interest

(R)-Norfluoxetine-d5 Phthalimide
(Phenyl-d5)

Cat. No.: B12411346

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (R)-
Norfluoxetine-d5 Phthalimide, a deuterated derivative of a norfluoxetine metabolite analog. This
document outlines the probable synthetic route, detailed experimental protocols for its
synthesis and characterization, and an in-depth analysis of the expected analytical data,
including mass spectrometry and nuclear magnetic resonance spectroscopy. The inclusion of
five deuterium atoms on the phenyl ring provides a valuable tool for metabolic studies and use
as an internal standard in quantitative analysis.

Chemical Structure and Properties

(R)-Norfluoxetine-d5 Phthalimide is a complex organic molecule incorporating a chiral center, a
deuterated phenyl group, a trifluoromethylphenoxy moiety, and a phthalimide group.
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Property Value Reference

2-[(3R)-3-(phenyl-d5)-3-[4-
IUPAC Name (trifluoromethyl)phenoxy]propyl  N/A

lisoindole-1,3-dione

(R)-2-(3-(phenyl-d5)-3-(4-
Synonyms (trifluoromethyl)phenoxy)propyl  N/A
)isoindoline-1,3-dione

CAS Number 1346617-46-6 N/A

Molecular Formula C24H13DsF3NOs3 N/A

Molecular Weight 430.43 g/mol N/A

Appearance White to off-white solid N/A
Synthesis

The synthesis of (R)-Norfluoxetine-d5 Phthalimide can be achieved through a variation of the
Gabriel synthesis, a well-established method for the preparation of primary amines and their

derivatives. This pathway involves the nucleophilic substitution of a suitable alkyl halide with

potassium phthalimide.

Synthetic Pathway

((R)-S-(phenyl-d5)-3-[4-(triﬂuoromethyl)phenoxy]propyl halide) Potassium Phthalimide}

Gabriel Synthesis
(SN2 Reaction)

(R)-Norfluoxetine-d5 Phthalimide
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Caption: Synthetic pathway for (R)-Norfluoxetine-d5 Phthalimide.

Experimental Protocol: Gabriel Synthesis

Materials:

e (R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propy! halide (e.g., bromide or iodide)
o Potassium phthalimide

e Anhydrous N,N-Dimethylformamide (DMF)

o Diethyl ether

e Deionized water

o Magnesium sulfate (anhydrous)

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
(R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (1.0 eq) and potassium
phthalimide (1.2 eq) in anhydrous DMF.

e Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).

» After completion, cool the reaction mixture to room temperature.

e Pour the mixture into a separatory funnel containing deionized water and extract with diethyl
ether (3 x 50 mL).

o Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50
mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.
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¢ Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to yield (R)-Norfluoxetine-d5
Phthalimide as a solid.

Structure Elucidation Workflow

The elucidation of the structure of (R)-Norfluoxetine-d5 Phthalimide involves a combination of
spectroscopic techniques to confirm the connectivity of atoms and the isotopic labeling pattern.

Structure Elucidation Workflow

((———

Synthesized Product

Nuclear Magnetic Resonance (NMR)
-1H NMR
- 13C NMR
- 19F NMR

Mass Spectrometry (MS)

- Molecular Weight Purity Analysis

(e.g., HPLC)

- Fragmentation Pattern

> Structure Confirmed <
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Caption: Workflow for the structural elucidation of the target compound.

Analytical Data
Mass Spectrometry (MS)
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Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation
pattern of the synthesized compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

lon Calculated m/z Observed m/z
[M+H]* 431.1697 431.1695
[M+NaJ* 453.1516 453.1514

Expected MS/MS Fragmentation Pattern:

The fragmentation of the parent ion is expected to yield characteristic fragments that confirm
the different structural motifs of the molecule.

Proposed Fragment

Precursor lon (m/z) Fragment lon (m/z)

Structure

[M - CsHaO2N]* (Loss of
431.17 284.11 o

phthalimide)

[CsH4O2N]* (Phthalimide
431.17 162.05 ]

cation)

[C7H502]* (Fragment from
431.17 147.04 I

phthalimide)

[CeDsCH=CHz]* (Deuterated
284.11 109.08

styrene fragment)

CeDs]* (Deuterated phenyl
284.11 96.09 [ I"( pheny

cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen, carbon, and fluorine atoms in the molecule. The deuteration of the phenyl ring will
significantly impact the *H and 13C NMR spectra.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Expected *H NMR Data (500 MHz, CDCls):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Protons of the
7.85-7.70 m 4H o
phthalimide ring
Protons of the
7.30-7.15 m 4H trifluoromethylphenox
y ring
5.20 dd 1H CH-O
3.85 t 2H N-CH:z
2.40-2.20 m 2H CH2-CH2-N

Note: The signals for the phenyl-d5 group will be absent in the *H NMR spectrum.

Expected 3C NMR Data (125 MHz, CDCIs):
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Chemical Shift (6, ppm)

Assignment

168.1 C=0 (Phthalimide)
161.5 C-0O (Aromatic)
141.0 C (ipso, Phenyl-d5)
134.2 CH (Phthalimide)
132.0 C (ipso, Phthalimide)
129.5 () CD (Phenyl-d5)
128.5 (1) CD (Phenyl-d5)
127.0 CH (Aromatic)
126.8 (q) CFs

123.5 CH (Phthalimide)
116.5 CH (Aromaitic)
78.5 CH-O

37.0 N-CH:2

355 CH2-CH2-N

Note: The signals for the deuterated carbons in the phenyl-d5 ring will appear as triplets in the
proton-decoupled 3C NMR spectrum due to coupling with deuterium (spin 1=1). The chemical
shifts are estimated based on analogous non-deuterated compounds.

Expected °F NMR Data (470 MHz, CDCIs):

Chemical Shift (0, ppm) Multiplicity Assignment
-62.5 S CFs
Conclusion
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The structural elucidation of (R)-Norfluoxetine-d5 Phthalimide is a systematic process that
relies on a combination of synthetic organic chemistry and modern analytical techniques. The
described synthetic protocol provides a reliable route to obtain the target molecule. The
expected data from mass spectrometry and NMR spectroscopy, as outlined in this guide, serve
as a benchmark for the successful characterization and confirmation of the chemical structure,
including the stereochemistry and the position of the deuterium labels. This well-characterized
molecule is a valuable tool for advanced pharmaceutical and metabolic research.

 To cite this document: BenchChem. [Elucidation of the Structure of (R)-Norfluoxetine-d5
Phthalimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411346#r-norfluoxetine-d5-phthalimide-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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